1-[6-Chloro-4-(trifluoromethyl)-2-pyridyl]piperazine hydrochloride 1-[6-Chloro-4-(trifluoromethyl)-2-pyridyl]piperazine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1432053-96-7
VCID: VC2888360
InChI: InChI=1S/C10H11ClF3N3.ClH/c11-8-5-7(10(12,13)14)6-9(16-8)17-3-1-15-2-4-17;/h5-6,15H,1-4H2;1H
SMILES: C1CN(CCN1)C2=NC(=CC(=C2)C(F)(F)F)Cl.Cl
Molecular Formula: C10H12Cl2F3N3
Molecular Weight: 302.12 g/mol

1-[6-Chloro-4-(trifluoromethyl)-2-pyridyl]piperazine hydrochloride

CAS No.: 1432053-96-7

Cat. No.: VC2888360

Molecular Formula: C10H12Cl2F3N3

Molecular Weight: 302.12 g/mol

* For research use only. Not for human or veterinary use.

1-[6-Chloro-4-(trifluoromethyl)-2-pyridyl]piperazine hydrochloride - 1432053-96-7

Specification

CAS No. 1432053-96-7
Molecular Formula C10H12Cl2F3N3
Molecular Weight 302.12 g/mol
IUPAC Name 1-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]piperazine;hydrochloride
Standard InChI InChI=1S/C10H11ClF3N3.ClH/c11-8-5-7(10(12,13)14)6-9(16-8)17-3-1-15-2-4-17;/h5-6,15H,1-4H2;1H
Standard InChI Key AVATXXJOCUDBLO-UHFFFAOYSA-N
SMILES C1CN(CCN1)C2=NC(=CC(=C2)C(F)(F)F)Cl.Cl
Canonical SMILES C1CN(CCN1)C2=NC(=CC(=C2)C(F)(F)F)Cl.Cl

Introduction

Physical and Chemical Properties

PropertyFree BaseHydrochloride Salt (Estimated)
Molecular FormulaC₁₀H₁₁ClF₃N₃C₁₀H₁₁ClF₃N₃·HCl
Molecular Weight265.66 g/mol~302.1 g/mol
Physical StateSolidSolid
SolubilityLimited in waterEnhanced water solubility
SMILESC1CN(CCN1)C2=NC(=CC(=C2)C(F)(F)F)ClC1CN(CCN1)C2=NC(=CC(=C2)C(F)(F)F)Cl.Cl

Comparative Properties with Related Compounds

Based on information from related compounds, we can draw some comparisons. A structurally similar compound, 1-[6-(trifluoromethyl)-2-pyridinyl]piperazine (lacking the chloro substituent), has the following properties:

  • Molecular Weight: 231.218 g/mol

  • Density: 1.3±0.1 g/cm³

  • Boiling Point: 317.7±42.0 °C at 760 mmHg

  • Flash Point: 146.0±27.9 °C

  • Exact Mass: 231.098328

  • Partition Coefficient (LogP): 1.91

The addition of the chloro group and formation of the hydrochloride salt would alter these properties. Specifically, the hydrochloride salt would likely exhibit:

  • Higher melting point compared to the free base

  • Greater water solubility

  • Reduced lipophilicity

  • Different crystalline structure

  • Potentially improved stability

Synthesis and Preparation

General Synthetic Approaches

The synthesis of 1-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]piperazine typically involves the reaction of piperazine with an appropriately substituted pyridine containing leaving groups at position 2. Based on synthetic approaches for similar compounds, a common method would likely involve the nucleophilic aromatic substitution reaction between piperazine and 2,6-dichloro-4-(trifluoromethyl)pyridine.

The hydrochloride salt is generally prepared by treating the free base with hydrochloric acid in an appropriate solvent such as diethyl ether, isopropanol, or ethanol, followed by isolation of the precipitated salt through filtration.

Purification and Characterization

Purification of the hydrochloride salt typically involves recrystallization from appropriate solvents. The compound can be characterized using various analytical techniques:

  • Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation

  • Mass spectrometry for molecular weight verification

  • Infrared spectroscopy to identify functional groups

  • Elemental analysis to confirm empirical formula

  • Melting point determination

  • X-ray crystallography for crystal structure (if crystalline)

The NMR spectral data would show characteristic signals for both the aromatic protons of the pyridine ring and the aliphatic protons of the piperazine ring, with the trifluoromethyl group typically appearing as a complex splitting pattern due to coupling with fluorine atoms .

Applications and Significance

Pharmaceutical Applications

Compounds with structural similarities to 1-[6-chloro-4-(trifluoromethyl)-2-pyridyl]piperazine hydrochloride have been investigated for various pharmaceutical applications. The pyridinylpiperazine scaffold appears in several bioactive compounds and drug candidates.

For example, related compounds such as 4-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide (ML267) have been studied as inhibitors of bacterial phosphopantetheinyl transferase, showing potential antibacterial activity against methicillin-resistant Staphylococcus aureus .

The trifluoromethyl group is a common feature in many pharmaceuticals due to its ability to:

  • Enhance metabolic stability

  • Increase lipophilicity

  • Improve binding affinity to target proteins

  • Alter the electronic properties of aromatic rings

Research and Development Uses

This class of compounds has significant utility in medicinal chemistry research and as building blocks for more complex molecules. The presence of multiple functional groups (trifluoromethyl, chloro, and the basic piperazine) provides points for further derivatization, making such compounds valuable intermediates in synthetic pathways.

Researchers have explored the pyridinylpiperazine scaffold in the development of compounds with various biological activities, including:

  • Enzyme inhibitors

  • Receptor modulators

  • Antimicrobial agents

  • Central nervous system agents

Analytical Methods for Identification and Quantification

Spectroscopic Techniques

Several analytical methods can be employed for the identification and quantification of 1-[6-chloro-4-(trifluoromethyl)-2-pyridyl]piperazine hydrochloride:

  • High-Performance Liquid Chromatography (HPLC): Useful for purity determination and quantification

  • Gas Chromatography-Mass Spectrometry (GC-MS): Provides both separation and mass spectral data

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Offers detailed structural information

  • Infrared (IR) Spectroscopy: Identifies functional groups and salt formation

  • UV-Visible Spectroscopy: Useful for quantification in solution

The presence of the trifluoromethyl group provides a distinctive NMR signature, with the fluorine atoms creating characteristic splitting patterns in both proton and carbon NMR spectra .

Chromatographic Methods

Typical HPLC conditions for analysis might include:

  • Reverse-phase column (C18)

  • Mobile phase consisting of acetonitrile/water mixture with buffer

  • UV detection (typically around 220-280 nm)

  • Isocratic or gradient elution depending on the complexity of the sample

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